Metynodiol

Description

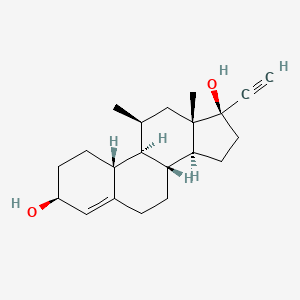

Metynodiol (systematic name: (3β,11β,17α)-11-Methyl-19-norpregn-4-en-20-yne-3,17-diol Diacetate) is a synthetic steroid derivative classified under sex steroids . Its molecular formula is C25H34O4, with a molecular weight of 398.543 g/mol and a complex stereochemical profile featuring 8 stereocenters . The compound is structurally characterized by:

- A 19-norpregnane backbone (absence of the C19 methyl group typical of progesterone derivatives).

- An ethynyl group at C17, enhancing metabolic stability.

- Diacetate esterification at C3 and C17, improving oral bioavailability .

This compound diacetate (USAN name) is pharmacologically categorized as a progestin, mimicking the activity of endogenous progesterone. It is used in hormonal therapies, particularly in contraceptive formulations, due to its ability to suppress ovulation .

Properties

CAS No. |

23163-42-0 |

|---|---|

Molecular Formula |

C21H30O2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

(3S,8R,9S,10R,11S,13S,14S,17R)-17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H30O2/c1-4-21(23)10-9-18-17-7-5-14-11-15(22)6-8-16(14)19(17)13(2)12-20(18,21)3/h1,11,13,15-19,22-23H,5-10,12H2,2-3H3/t13-,15-,16-,17-,18-,19+,20-,21-/m0/s1 |

InChI Key |

DLTWUXUDIFVVOM-OSFPVTNASA-N |

Isomeric SMILES |

C[C@H]1C[C@]2([C@@H](CC[C@]2(C#C)O)[C@H]3[C@H]1[C@H]4CC[C@@H](C=C4CC3)O)C |

Canonical SMILES |

CC1CC2(C(CCC2(C#C)O)C3C1C4CCC(C=C4CC3)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Metynodiol is synthesized through a series of chemical reactions starting from 19-nortestosterone derivatives. The synthesis involves the introduction of an ethynyl group at the 17α position and a methyl group at the 11β position. The reaction conditions typically include the use of strong bases and organic solvents to facilitate the addition of these functional groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. This would include the use of high-purity reagents, controlled reaction environments, and purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Metynodiol undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of double bonds or carbonyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving nucleophiles like halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce saturated alcohols.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for its potential use in hormonal therapies and contraceptives.

Mechanism of Action

Metynodiol exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets include various enzymes and proteins involved in hormone regulation and reproductive processes .

Comparison with Similar Compounds

Medroxyprogesterone Acetate

Structural Similarities :

- Both compounds are 17α-substituted progesterone analogs with acetate groups enhancing bioavailability.

- Share a 19-nor configuration, eliminating the C19 methyl group to reduce androgenic activity.

Key Differences :

| Parameter | Metynodiol Diacetate | Medroxyprogesterone Acetate |

|---|---|---|

| Substituents | Ethynyl group at C17 | 6α-methyl, 17α-acetate |

| Molecular Weight | 398.543 g/mol | 386.53 g/mol |

| Stereocenters | 8 | 5 |

| Primary Use | Contraception | Contraception, cancer therapy |

Norethisterone Acetate

Structural Similarities :

- Both are 19-norprogestins with C17 ethynyl groups.

- Utilize diacetate esterification for improved oral absorption.

Key Differences :

| Parameter | This compound Diacetate | Norethisterone Acetate |

|---|---|---|

| Backbone | Pregnane derivative | Estrane derivative |

| Additional Groups | 11β-methyl group | No methyl substitution |

| Receptor Binding | Higher progesterone affinity | Moderate estrogenic activity |

The 11β-methyl group in this compound enhances progesterone receptor selectivity, reducing cross-reactivity with estrogen or androgen receptors compared to norethisterone .

Functional Comparison with Other Progestins

Pharmacokinetic Profile

- This compound Diacetate: The diacetate esterification slows hepatic metabolism, allowing once-daily dosing. Its ethynyl group prevents rapid oxidation .

- Levonorgestrel: A non-esterified progestin with shorter half-life (12–24 hours vs. This compound’s ~30 hours), requiring higher doses for contraceptive efficacy .

Clinical Efficacy

- Contraceptive Use: this compound’s ovulation inhibition potency is comparable to megestrol acetate but with fewer androgenic side effects due to its 11β-methyl group .

- Therapeutic Indications: Unlike metribolone (a potent androgen receptor agonist), this compound lacks androgenic activity, making it unsuitable for muscle-wasting disorders but safer for long-term hormonal therapy .

Analytical and Regulatory Considerations

Detection Methods

This compound is identified using HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry), leveraging its unique molecular weight (398.543) and fragmentation pattern . In contrast, simpler progestins like medroxyprogesterone are detectable via immunoassays due to standardized antibody panels.

Regulatory Status

This compound is listed under international customs tariff codes as a pharmaceutical ingredient (e.g., Schedule 99), reflecting its clinical importance . Its structural complexity requires stringent purity assessments, as outlined in ICH guidelines for stereoisomeric drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.